REACTION_CXSMILES
|
[ClH:1].[NH:2]=[C:3]1[N:7]([CH2:8][CH:9](OC(=O)C)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][S:4]1.P(Cl)(Cl)(Cl)(Cl)[Cl:21]>C(Cl)(Cl)Cl>[ClH:21].[NH:2]=[C:3]1[N:7]([CH2:8][CH:9]([Cl:1])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][S:4]1 |f:0.1,4.5|
|
Name
|
2-imino-3-(2'-acetoxy-2'-phenylethyl)thiazolidine hydrochloride
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
Cl.N=C1SCCN1CC(C1=CC=CC=C1)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
2-imino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a colourless solid which
|
Type
|
CUSTOM
|
Details
|
was crystallised from ethanol, yield 1.9 g
|
Type
|
CUSTOM
|
Details
|
This compound was used in the synthesis of the compound of Example 75
|
Name
|
|
Type
|
|
Smiles
|
Cl.N=C1SCCN1CC(C1=CC=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |